Hexafluoro-2,5-dihydrofuran
CAS No.: 24849-02-3
Cat. No.: VC17991939
Molecular Formula: C4F6O
Molecular Weight: 178.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24849-02-3 |
|---|---|
| Molecular Formula | C4F6O |
| Molecular Weight | 178.03 g/mol |
| IUPAC Name | 2,2,3,4,5,5-hexafluorofuran |
| Standard InChI | InChI=1S/C4F6O/c5-1-2(6)4(9,10)11-3(1,7)8 |
| Standard InChI Key | SWAZOEMXQGHIIV-UHFFFAOYSA-N |
| Canonical SMILES | C1(=C(C(OC1(F)F)(F)F)F)F |
Introduction
Chemical Identity and Structural Features
Hexafluoro-2,5-dihydrofuran (CAS RN: 374-40-1) is a partially saturated furan derivative with six fluorine atoms substituted at the 2, 3, 4, 5, 5, and 5 positions. Its IUPAC name is 2,3,4,5,5,5-hexafluoro-2,5-dihydrofuran. The molecule adopts a non-planar conformation due to the partial saturation of the furan ring, with two double bonds remaining at the 2,5-positions. Nuclear magnetic resonance (NMR) studies reveal distinct fluorine coupling patterns: NMR (282 MHz, CDCl₃) δ −63.5 (dd, , 2F), −117.2 (m, 4F) .
The electron-withdrawing effect of fluorine atoms renders the compound highly electrophilic, facilitating reactions with nucleophiles such as sulfur trioxide (SO₃) and silanes. Density functional theory (DFT) calculations indicate a ring strain energy of approximately 18 kcal/mol, contributing to its reactivity in ring-opening transformations .
Synthesis and Manufacturing Processes
Classical Synthesis via Hexafluorocyclobutene
The most established synthesis route, reported by Feast et al. (1971), involves the thermal isomerization of hexafluorocyclobutene at 200–250°C under inert conditions (Equation 1) :
Yields typically range from 60–75%, with HF byproduct neutralized using potassium fluoride scrubbers.
Catalytic Process Optimization
U.S. Patent 5,235,069 discloses an industrial-scale method using sulfur trioxide (SO₃) as a co-reactant (Table 1) :
Table 1. Reaction Conditions for SO₃-Mediated Synthesis
| Parameter | Optimal Range |
|---|---|
| Molar Ratio (SO₃:precursor) | 3:1 – 10:1 |
| Temperature | 80–120°C |
| Catalyst | Trimethyl borate (1–5 mol%) |
| Reaction Time | 4–8 hours |
| Yield | 85–92% |
The use of trivalent boron catalysts (e.g., BF₃, BCl₃) accelerates the reaction by stabilizing intermediate oxonium ions. Notably, hexafluoro-2,5-dihydrothiophene may substitute the furan precursor in analogous reactions, albeit with lower regioselectivity .
Physicochemical Properties
Hexafluoro-2,5-dihydrofuran exhibits distinctive physical and spectral characteristics:
Table 2. Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Weight | 198.05 g/mol |
| Boiling Point | 34–36°C (760 mmHg) |
| Density (20°C) | 1.62 g/cm³ |
| Solubility in HFIP | 0.8 g/mL |
| NMR | δ 108.5 (C2, C5), 72.3 (C3, C4) |
The compound’s low boiling point necessitates cold-trapping during distillation. Its miscibility with perfluorinated solvents like hexafluoro-2-propanol (HFIP) enables use in homogeneous catalytic systems .
Reactivity and Chemical Transformations
Ring-Opening to Difluoromaleic Anhydride
Reaction with excess SO₃ at 100°C produces difluoromaleic anhydride, a monomer for fluoropolymer production (Equation 2) :
Kinetic studies reveal a second-order dependence on SO₃ concentration, with an activation energy () of 24.3 kJ/mol.
Catalytic Reduction to Tetrahydrofuran Derivatives
Recent work by Frank et al. (2025) demonstrates the Bro̷nsted acid-catalyzed reduction using triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA) in HFIP (Equation 3) :
This method achieves 89% conversion at 25°C, bypassing high-pressure hydrogenation requirements.
Industrial Applications
Antifouling Coatings
German Patent 2,649,743 utilizes hexafluoro-2,5-dihydrofuran as a co-monomer in marine antifouling paints, leveraging its hydrophobicity and oxidative stability .
Biorefinery Intermediates
The compound’s reduction to 2,5-dihydrofuran derivatives enables novel pathways for bioderived chemicals, potentially replacing fossil-based epoxidation routes (Figure 1) :
Future Directions
Ongoing research focuses on asymmetric catalytic reductions and HFIP recycling to enhance sustainability. Computational models predict tunable regioselectivity in ring-opening reactions via fluorine substitution patterns, opening avenues for tailored fluoropolymer design.
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